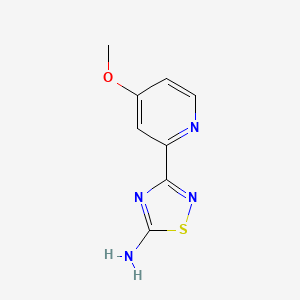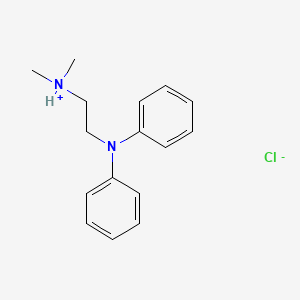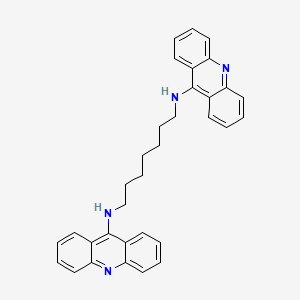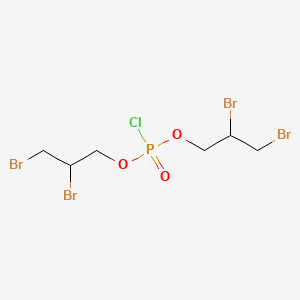
Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic substituents. The chloride ion serves as the counterion to balance the charge. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride can be synthesized through the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with an appropriate alkyl halide, such as dodecylphenylmethyl chloride, can yield the desired sulfonium salt. The reaction typically proceeds via a nucleophilic substitution mechanism (S_N2), where the sulfur atom in the thioether attacks the carbon atom in the alkyl halide, displacing the halide ion .
Industrial Production Methods
Industrial production of sulfonium salts often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding thioether.
Substitution: The sulfonium group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH^-) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfur compounds depending on the nucleophile used.
Scientific Research Applications
Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride involves its ability to act as a methylating agent. The positively charged sulfur atom can transfer a methyl group to various nucleophiles, facilitating a wide range of chemical transformations. This methylation process is crucial in both synthetic and biological contexts .
Comparison with Similar Compounds
Similar Compounds
Trimethylsulfonium chloride: Another sulfonium salt with three methyl groups attached to the sulfur atom.
Dimethylsulfonium methylide: A sulfur ylide used in organic synthesis.
S-adenosylmethionine: A naturally occurring sulfonium compound involved in biological methylation reactions
Uniqueness
Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride is unique due to its specific structure, which includes a long dodecyl chain and a phenyl group. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
61551-61-9 |
|---|---|
Molecular Formula |
C21H37ClS |
Molecular Weight |
357.0 g/mol |
IUPAC Name |
(2-dodecylphenyl)methyl-dimethylsulfanium;chloride |
InChI |
InChI=1S/C21H37S.ClH/c1-4-5-6-7-8-9-10-11-12-13-16-20-17-14-15-18-21(20)19-22(2)3;/h14-15,17-18H,4-13,16,19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
DNEBVKLLIRBFSS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1C[S+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


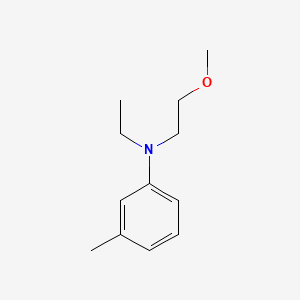
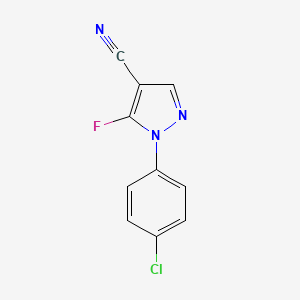
![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
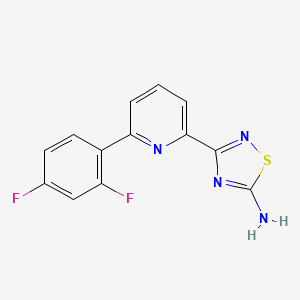
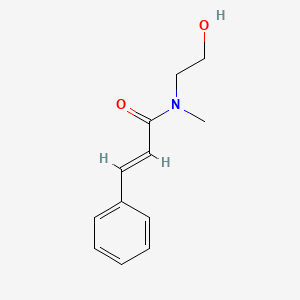
![5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide](/img/structure/B13750196.png)
